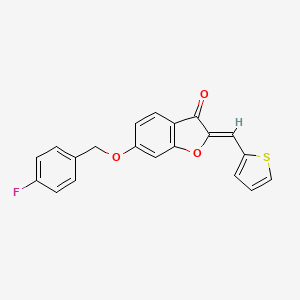

(Z)-6-((4-fluorobenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Description

(Z)-6-((4-Fluorobenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one belongs to the aurone class of compounds, characterized by a benzofuran-3(2H)-one core substituted with a methylene group at the C-2 position and functionalized alkoxy groups at the C-6 position. Aurones are known for their structural similarity to flavonoids and their diverse biological activities, including anticancer, antiviral, and kinase-inhibiting properties .

The compound features a 4-fluorobenzyloxy group at C-6 and a thiophen-2-ylmethylene moiety at C-2. The fluorine atom enhances metabolic stability and bioavailability, while the thiophene ring contributes to π-π stacking interactions with biological targets . Its synthesis typically involves Knoevenagel condensation between 6-hydroxybenzofuran-3(2H)-one and substituted aldehydes under catalytic conditions, such as L-proline-based natural deep eutectic solvents (NaDES), yielding moderate to high efficiencies (59% yield for thiophene derivatives) .

Properties

IUPAC Name |

(2Z)-6-[(4-fluorophenyl)methoxy]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FO3S/c21-14-5-3-13(4-6-14)12-23-15-7-8-17-18(10-15)24-19(20(17)22)11-16-2-1-9-25-16/h1-11H,12H2/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJFSGGFVSVNPH-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-((4-fluorobenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and acetic anhydride.

Introduction of the Fluorobenzyl Ether: The fluorobenzyl group is introduced via an etherification reaction, typically using 4-fluorobenzyl bromide and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Addition of the Thiophen-2-ylmethylene Group: The final step involves the condensation of the benzofuran derivative with thiophene-2-carbaldehyde under basic conditions to form the (Z)-isomer.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the benzofuran core, potentially converting it to an alcohol.

Substitution: The fluorobenzyl ether group can participate in nucleophilic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-6-((4-fluorobenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities, due to its structural similarity to other bioactive benzofuran derivatives.

Medicine

In medicinal chemistry, it is explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the benzofuran and thiophene moieties.

Mechanism of Action

The mechanism of action of (Z)-6-((4-fluorobenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorobenzyl and thiophene groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

- C-6 Alkoxy Groups : Bulkier substituents (e.g., 2,6-dichlorobenzyloxy in 5b) enhance tubulin-binding activity and anticancer potency compared to smaller groups (e.g., methoxy or hydroxy) .

- C-2 Methylene Modifications : Heteroaromatic substituents (thiophene, pyridine, indazole) improve target selectivity. For example, the pyridin-4-ylmethylene group in 5b enhances tubulin affinity, while the indazole group in PIM1 inhibitors enables kinase selectivity .

- Fluorine Substitution : The 4-fluorobenzyloxy group in the target compound balances lipophilicity and metabolic stability, a feature shared with 3-fluorobenzylidene derivatives .

Mechanistic and Pharmacological Differences

- Tubulin Inhibitors (e.g., 5b): These compounds disrupt microtubule dynamics by binding to the colchicine site, leading to cell cycle arrest and apoptosis. 5b exhibits nanomolar potency (IC₅₀ = 66 nM) in PC-3 prostate cancer cells and efficacy in zebrafish T-ALL models .

- Antiviral Agents : Derivatives like (Z)-2-(2,5-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one inhibit Marburg virus replication by interacting with nucleoprotein (NP), showcasing versatility beyond oncology .

Biological Activity

(Z)-6-((4-fluorobenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Benzofuran core : A fused benzene and furan ring system known for various biological activities.

- Thiophene moiety : Contributes to the compound's electronic properties and biological interactions.

- Fluorobenzyl ether : Enhances lipophilicity and may influence binding affinity to biological targets.

Molecular Formula

Molecular Weight

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study published in MDPI highlighted its antiproliferative activity, demonstrating that derivatives of benzofuran compounds often show enhanced cytotoxic properties compared to their parent structures .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The mechanisms underlying the cytotoxic effects of this compound may involve:

- Induction of Apoptosis : Studies suggest that compounds with similar structures can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- DNA Damage : Some analogs have been shown to induce DNA damage, which can trigger cellular repair mechanisms or apoptosis if the damage is irreparable .

Selectivity and Safety Profile

While exhibiting potent cytotoxicity, it is crucial to assess the selectivity of this compound for cancer cells versus normal cells. Preliminary data suggest a favorable selectivity index, indicating lower toxicity towards non-cancerous cells compared to malignant ones .

Study on Antiproliferative Activity

A recent study investigated the antiproliferative effects of various benzofuran derivatives, including this compound. The findings revealed that modifications in the substituent groups significantly influenced the activity:

- Comparison with Derivatives : The presence of specific functional groups enhanced activity against tumor cell lines.

- Structural Optimization : The study emphasized the importance of structural modifications for improving efficacy and selectivity against cancer cells .

Clinical Implications

The promising results from preclinical studies suggest potential applications in cancer therapy. Further research is warranted to explore:

- In vivo efficacy : Understanding how the compound performs in living organisms.

- Combination therapies : Evaluating synergistic effects with existing chemotherapy agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.